Dibenzepin

Anticholinergic Muscarinic Antagonism Side Effect Profile

Procure Dibenzepin (CAS 4498-32-2) for noradrenergic antidepressant research with minimized muscarinic confounds. Distinguished by an 8-fold lower anticholinergic potency versus amitriptyline, this dibenzodiazepine TCA is essential for in vivo behavioral studies and SAR reference standards where selective NET inhibition is critical. Short 5-hour half-life supports rapid-washout protocols.

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
CAS No. 4498-32-2
Cat. No. B026263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzepin
CAS4498-32-2
Synonyms10-[2-(Dimethylamino)ethyl]-5,10-dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one;  5-Methyl-10β-dimethylaminoethyl-10,11-dihydro-11-oxodibenzo_x000B_[b,e][1,4]diazepine;  Dibenzepine;  HF 1927; 
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C
InChIInChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3
InChIKeyQPGGEKPRGVJKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzepin (CAS 4498-32-2) Baseline Pharmacology and Position in Tricyclic Antidepressant Selection


Dibenzepin (CAS 4498-32-2) is a tricyclic antidepressant (TCA) of the dibenzodiazepine class, structurally distinct from prototypical dibenzazepine TCAs such as imipramine and amitriptyline [1]. Its primary pharmacological actions include potent inhibition of the norepinephrine transporter (NET), strong antagonism at histamine H1 receptors, and weak antagonism at muscarinic acetylcholine receptors [1][2]. Pharmacokinetic characterization indicates an oral bioavailability of approximately 25%, plasma protein binding of 80%, and a short elimination half-life of 5 hours [3].

Why Dibenzepin (CAS 4498-32-2) Cannot Be Interchanged with Other Tricyclic Antidepressants Without Quantifiable Risk


Despite belonging to the TCA class, dibenzepin exhibits a quantitatively distinct pharmacological fingerprint that precludes simple substitution with common analogs like amitriptyline or imipramine. Key differentiators include its markedly lower anticholinergic potency—being 8-fold weaker than amitriptyline in relative muscarinic antagonism [1]—and its unique clinical utility demonstrated in patients specifically intolerant to other TCAs [2]. Substituting dibenzepin with a standard TCA without accounting for these quantitative differences may increase the risk of anticholinergic side effects or compromise efficacy in specific patient subpopulations where dibenzepin has been clinically validated.

Quantitative Differentiation of Dibenzepin (CAS 4498-32-2) Versus Tricyclic Antidepressant Comparators


Dibenzepin vs. Amitriptyline: 8-Fold Lower Relative Anticholinergic Potency

In a comprehensive antimuscarinic study across central and peripheral assays, dibenzepin demonstrated a relative anticholinergic potency of 1/600 (using scopolamine = 1 as reference), compared to amitriptyline at 1/75. This represents an 8-fold reduction in antimuscarinic activity for dibenzepin versus amitriptyline. Imipramine and nortriptyline showed intermediate values of 1/200 and 1/300, respectively [1].

Anticholinergic Muscarinic Antagonism Side Effect Profile

Dibenzepin vs. Amitriptyline: Comparable Efficacy with Fewer Side Effects in Double-Blind Trial

In a double-blind comparative trial (n=79), dibenzepin and amitriptyline demonstrated equivalent efficacy in controlling target symptoms of depressive reactions. Critically, dibenzepin was associated with relatively fewer side effects, leading the authors to conclude that dibenzepin is a suitable alternative for patients intolerant to amitriptyline, particularly those with moderately severe depression associated with anxiety [1].

Clinical Efficacy Tolerability Depression

Dibenzepin vs. Clomipramine and Doxepin: Rapid Thymoeretic Action Profile

A comparative study in 107 depressed patients evaluated the therapeutic action profiles of dibenzepin, clomipramine, and doxepin. Dibenzepin was characterized by a 'thymeretic rapid and intensive action'—a profile of rapid mood-elevating effect—distinct from doxepin's slower anxiolytic action. This rapid thymoeretic effect of dibenzepin was noted to be on the same personality stratum as clomipramine, but with a comparatively slower thymoanaleptic (mood-stabilizing) component [1].

Onset of Action Comparative Efficacy Thymoeretic

Dibenzepin vs. Class Baseline: Pharmacokinetic Profile Differentiates from Longer-Acting TCAs

Dibenzepin exhibits a short elimination half-life of approximately 5 hours, which is markedly shorter than many commonly prescribed TCAs (e.g., amitriptyline half-life ~10-28 hours for parent drug, up to 36 hours for nortriptyline). Oral bioavailability is reported as 25%, with 80% plasma protein binding [1].

Pharmacokinetics Half-Life Bioavailability

Dibenzepin vs. Amitriptyline, Imipramine, Noxiptilin: Comparable Response Rates in Endogenous Depression

In a comparative analysis of 250 patients with endogenous depression treated with one of seven TCAs, dibenzepin demonstrated a 43% positive response rate. This was statistically comparable to imipramine (42%) and numerically close to noxiptilin (50%), but lower than the class-leading amitriptyline (51%). Clomipramine, desipramine, and nomifensine were least effective [1].

Endogenous Depression Response Rate Comparative Efficacy

Evidence-Backed Application Scenarios for Dibenzepin (CAS 4498-32-2) in Research and Clinical Procurement


Research on Anticholinergic-Sparing Antidepressant Mechanisms

Dibenzepin's 8-fold lower relative anticholinergic potency compared to amitriptyline [1] makes it a valuable tool compound for dissecting noradrenergic antidepressant mechanisms from confounding muscarinic effects. It is particularly suited for in vivo rodent studies (e.g., forced swim test, tail suspension test) where minimizing anticholinergic confounds on locomotor activity or cognitive function is critical .

Clinical Management of Depressed Patients Intolerant to Amitriptyline

For procurement in clinical settings, dibenzepin is indicated for patients with moderately severe depression associated with anxiety who have demonstrated intolerance (e.g., due to anticholinergic side effects) to amitriptyline. Double-blind evidence confirms comparable efficacy to amitriptyline with a relatively lower side effect burden [2].

Studies Requiring Rapid Pharmacodynamic Onset or Short Half-Life

The short 5-hour elimination half-life [3] and evidence of rapid clinical effect (improvement within 24-72 hours in infusion studies [4]) position dibenzepin as a candidate for research protocols investigating acute neurophysiological changes induced by norepinephrine reuptake inhibition, or for clinical scenarios where rapid titration and washout are required.

Comparative Pharmacology of Tricyclic Antidepressants

Dibenzepin, with its unique dibenzodiazepine structure and pharmacological profile situated 'midway between imipramine and amitriptyline' [5], serves as a key reference standard in structure-activity relationship (SAR) studies and comparative pharmacology experiments aimed at understanding how subtle structural modifications alter the balance between norepinephrine reuptake inhibition, H1 antagonism, and anticholinergic activity within the TCA class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzepin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.